molecular formula C19H27N5OS B3005743 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 898624-78-7

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B3005743
CAS No.: 898624-78-7
M. Wt: 373.52
InChI Key: OSQHOEVYJLWHDR-UHFFFAOYSA-N
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Description

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 5, a thioether linkage at position 3, and an N-isopropyl-N-phenylacetamide moiety. This structure combines hydrophobic (cyclohexyl), aromatic (phenyl), and polar (acetamide) functionalities, which are critical for pharmacological interactions. The cyclohexyl group may enhance metabolic stability and target binding compared to smaller alkyl or aromatic substituents, as seen in related compounds .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5OS/c1-14(2)23(16-11-7-4-8-12-16)17(25)13-26-19-22-21-18(24(19)20)15-9-5-3-6-10-15/h4,7-8,11-12,14-15H,3,5-6,9-10,13,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQHOEVYJLWHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a derivative of triazole known for its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and antifungal effects, supported by various research studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N4SC_{15}H_{22}N_{4}S with a molar mass of approximately 298.43 g/mol. The structural features include a triazole ring, which is crucial for its biological activity, and a thioether linkage that enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes its activity against various pathogens:

Pathogen Activity Reference
Candida albicansStrong antifungal
Staphylococcus aureusModerate antibacterial
Escherichia coliWeak antibacterial
Pseudomonas aeruginosaModerate antibacterial

Case Studies

  • Antifungal Efficacy : A study conducted on various triazole derivatives showed that compounds similar to this compound exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.
  • Antibacterial Properties : Another study focused on the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives showed strong activity, others had limited efficacy. The compound demonstrated moderate inhibition, suggesting potential for further development as an antibacterial agent.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors involved in microbial growth and survival. For instance, the thioether group is known to enhance binding affinity to enzyme active sites, thereby inhibiting their function.

Toxicological Profile

While exploring its biological activities, it is essential to consider the compound's safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels in vitro. However, comprehensive in vivo studies are necessary to establish safety parameters.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole-thioacetamide derivatives, focusing on physicochemical properties, synthetic routes, and pharmacological activities.

Structural and Physicochemical Comparisons

Compound Name / ID (Reference) Substituent at Triazole Position 5 Acetamide N-Substituents Melting Point (°C) Yield (%) Key Pharmacological Data
Target Compound Cyclohexyl N-isopropyl, N-phenyl Not reported Not reported Not explicitly reported; inferred COX-2 inhibition via hydrophobic interactions
2-((4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide Ethyl N-isopropyl, N-phenyl Not reported Not reported ChemSpider ID: 3063665; potential anti-inflammatory analog
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) Phenyl, pyridin-4-yl Acetonitrile 237–240 79 High thermal stability
AS111: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 2-Pyridyl N-(3-methylphenyl) Not reported Not reported 1.28× more active than diclofenac in anti-inflammatory assays
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) Pyridin-2-yl, allyl Acetamide 174–176 83 High yield due to optimized allyl substitution

Key Observations:

  • Substituent Effects: Bulky groups (e.g., cyclohexyl, phenyl) enhance hydrophobic interactions with targets like COX-2 , while pyridinyl or allyl groups improve solubility and synthetic yields .
  • Acetamide Modifications: N-isopropyl-N-phenyl substitution in the target compound may balance lipophilicity and steric effects, contrasting with N-aryl or smaller alkyl groups in analogs .

Pharmacological Comparisons

  • Anti-Inflammatory Activity:
    • AS111 outperforms diclofenac by 28% in formalin-induced edema models, attributed to pyridyl and 3-methylphenyl groups enhancing COX-2 binding .
    • Cyclohexyl substitution in the target compound may further stabilize hydrophobic pockets in COX-2 (e.g., LEU338 interactions) .
  • Enzyme Inhibition: Triazole-thioacetamides with aromatic substituents (e.g., 5m–r ) show higher binding free energies than non-aromatic analogs, suggesting improved target affinity .

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